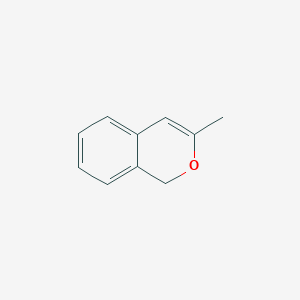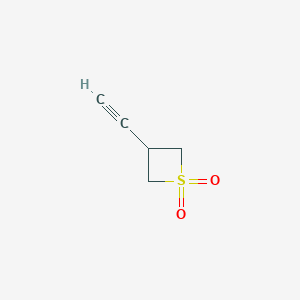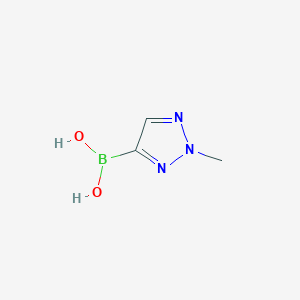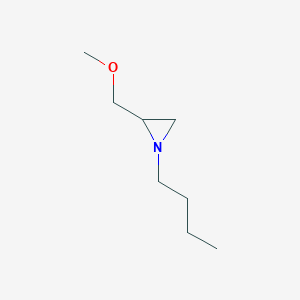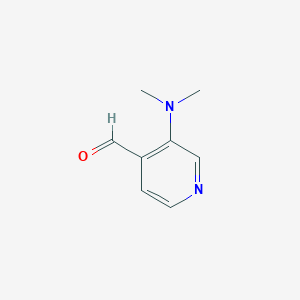![molecular formula C5H10ClNO B11923214 2-Oxa-6-azaspiro[3.3]heptane hydrochloride CAS No. 1420294-84-3](/img/structure/B11923214.png)
2-Oxa-6-azaspiro[3.3]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxa-6-azaspiro[3.3]heptane hydrochloride is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spirocyclic framework containing both an oxygen and a nitrogen atom. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it a valuable building block for the synthesis of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol. The resulting intermediate is treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of acetic acid instead of hydrochloric acid has been reported to improve the stability and solubility of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxa-6-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spiro compounds.
Aplicaciones Científicas De Investigación
2-Oxa-6-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a structural surrogate for morpholine in drug design, particularly in the development of kinase inhibitors for cancer and neurodegenerative diseases
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxa-6-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it has been shown to inhibit the activity of epidermal growth factor receptor kinase, which is involved in cancer cell proliferation .
Comparación Con Compuestos Similares
2-Oxa-6-azaspiro[3.3]heptane hydrochloride can be compared with other spirocyclic compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar in structure but different in terms of solubility and stability.
1-Oxa-2,6-diazaspiro[3.3]heptane: Contains an additional nitrogen atom, which alters its chemical properties and biological activity
The uniqueness of this compound lies in its balanced combination of stability, solubility, and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
1420294-84-3 |
|---|---|
Fórmula molecular |
C5H10ClNO |
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
2-oxa-6-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H |
Clave InChI |
ZVIPDKHAYDFLBK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



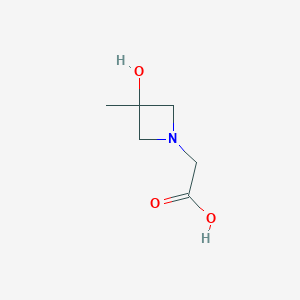


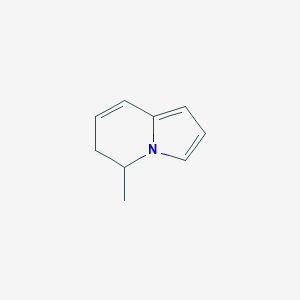
![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
